Biochemical Potency vs ML323: 8.6-Fold Improvement
USP1-IN-9 demonstrates a biochemical IC50 of 8.8 nM against the USP1/UAF1 complex [1]. In contrast, the widely used tool compound ML323 exhibits an IC50 of 76 nM in the same ubiquitin-rhodamine 110 assay format [2]. This represents an 8.6-fold improvement in potency for USP1-IN-9. Both compounds are reversible inhibitors, but USP1-IN-9 achieves greater target engagement at lower concentrations.
| Evidence Dimension | Biochemical IC50 against USP1/UAF1 complex |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | ML323: 76 nM |
| Quantified Difference | 8.6-fold more potent |
| Conditions | Ubiquitin-rhodamine 110 (Ub-Rho) fluorescence-based biochemical assay |
Why This Matters
Procurement decisions for biochemical screens require matching compound potency to assay sensitivity windows; USP1-IN-9 enables use of lower compound concentrations, reducing potential solvent interference and off-target liabilities.
- [1] TargetMol. USP1-IN-9 (Compound 1m) Product Datasheet. T210294. View Source
- [2] Dexheimer TS, et al. J Med Chem. 2014;57(19):8099-8110. ML323 IC50 = 76 nM in Ub-Rhodamine assay. View Source
